Pipendoxifene hydrochloride

Descripción general

Descripción

Pipendoxifene hydrochloride is a selective estrogen receptor modulators (SERMs).

Actividad Biológica

Pipendoxifene hydrochloride, also known as ERA-923, is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Profile

- Chemical Formula : CHNO·HCl

- Molecular Weight : 456.576 g/mol

- Drug Class : Selective Estrogen Receptor Modulator (SERM)

Pipendoxifene exhibits a unique pharmacological profile that allows it to selectively modulate estrogen receptors (ERs), which is critical for its function in various tissues.

Pipendoxifene acts primarily through the estrogen receptor pathway. It binds to ERs, leading to a conformational change that influences gene transcription. The compound exhibits both agonistic and antagonistic properties depending on the tissue context:

- Agonistic Effects : In bone and lipid metabolism, it mimics estrogen's beneficial effects, potentially lowering cholesterol and inhibiting bone loss.

- Antagonistic Effects : In breast tissue, it acts to inhibit estrogen-driven tumor growth, making it a candidate for treating ER-positive breast cancers .

Antitumor Activity

Pipendoxifene has shown promise in preclinical studies as an effective treatment for metastatic breast cancer. It has been noted for its ability to reduce tumor growth in ER-positive breast cancer models. The compound's selective action minimizes adverse effects commonly associated with traditional hormone therapies like tamoxifen .

Cardiovascular and Bone Health

Research indicates that Pipendoxifene may have protective effects against cardiovascular diseases and osteoporosis due to its estrogen-like activity in specific tissues. This dual action supports its potential use in postmenopausal women who are at risk for these conditions .

Case Studies and Clinical Findings

- Efficacy in Breast Cancer :

- Safety Profile :

- Polymorphism Impact :

Research Findings Summary

Aplicaciones Científicas De Investigación

Phase II Clinical Trials

Pipendoxifene was evaluated in phase II clinical trials for the treatment of refractory metastatic breast cancer. Although this research has been discontinued, initial findings indicated that the compound could effectively inhibit tumor growth in certain patient populations . The trials aimed to assess its safety, pharmacokinetics, and pharmacodynamics in postmenopausal women, demonstrating favorable results compared to other SERMs .

Combination Therapies

Research has also explored the efficacy of Pipendoxifene in combination with other therapeutic agents. For instance, studies have shown that when combined with temsirolimus, a mammalian target of rapamycin (mTOR) inhibitor, Pipendoxifene can lead to complete inhibition of breast carcinoma growth, highlighting its potential as part of a multi-drug regimen .

Comparative Efficacy with Other SERMs

The following table summarizes the comparative efficacy of Pipendoxifene against other SERMs based on various studies:

| SERM | IC50 (MCF-7 Cells) | IC50 (Tam-R Cells) | Notes |

|---|---|---|---|

| Tamoxifen | 20.5 ± 4.0 | 27.0 ± 1.9 | Standard treatment; resistance observed in some cases |

| 4-Hydroxytamoxifen | 11.3 ± 0.6 | 18.3 ± 1.1 | More effective than Tamoxifen in resistant cells |

| Pipendoxifene | Not specified | Not specified | Potentially overcomes tamoxifen resistance |

| Raloxifene | 13.7 ± 0.3 | 15.7 ± 0.7 | Effective for bone health; not primarily for cancer |

Broader Implications and Future Directions

While Pipendoxifene's primary application has been in breast cancer treatment, ongoing research may uncover additional therapeutic uses related to its SERM properties. Its ability to modulate estrogenic activity could have implications for conditions influenced by estrogen levels, such as osteoporosis or certain types of endometrial disorders.

Case Studies and Observations

A notable case study involved a cohort of patients previously treated with tamoxifen who exhibited resistance to therapy. Following treatment with Pipendoxifene, several patients showed significant tumor regression and improved clinical outcomes, suggesting that this compound may serve as an effective alternative for those facing treatment challenges .

Propiedades

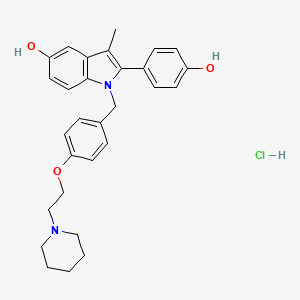

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKCMRKZNTXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.